molecular formula C13H16N2 B13254919 3-[(Hex-5-en-2-yl)amino]benzonitrile

3-[(Hex-5-en-2-yl)amino]benzonitrile

Cat. No.: B13254919
M. Wt: 200.28 g/mol
InChI Key: FRLSRLYMWYHPDB-UHFFFAOYSA-N
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Description

3-[(Hex-5-en-2-yl)amino]benzonitrile is an organic compound with the molecular formula C13H16N2 It is a derivative of benzonitrile, where the amino group is substituted with a hex-5-en-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Hex-5-en-2-yl)amino]benzonitrile typically involves the reaction of 3-aminobenzonitrile with hex-5-en-2-ylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this reaction include methanol and ethanol, and the reaction is often catalyzed by acids or bases to facilitate the formation of the amine bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[(Hex-5-en-2-yl)amino]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and catalysts such as palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced compounds.

Scientific Research Applications

3-[(Hex-5-en-2-yl)amino]benzonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and protein binding due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(Hex-5-en-2-yl)amino]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: The parent compound, which lacks the hex-5-en-2-yl substitution.

    3-Aminobenzonitrile: Similar structure but with an amino group instead of the hex-5-en-2-yl group.

    Hex-5-en-2-ylamine: The amine component used in the synthesis of 3-[(Hex-5-en-2-yl)amino]benzonitrile.

Uniqueness

This compound is unique due to the presence of both the benzonitrile and hex-5-en-2-yl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

3-(hex-5-en-2-ylamino)benzonitrile

InChI

InChI=1S/C13H16N2/c1-3-4-6-11(2)15-13-8-5-7-12(9-13)10-14/h3,5,7-9,11,15H,1,4,6H2,2H3

InChI Key

FRLSRLYMWYHPDB-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C)NC1=CC=CC(=C1)C#N

Origin of Product

United States

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